molecular formula C12H14N2O B165167 N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine CAS No. 132451-29-7

N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine

Cat. No.: B165167
CAS No.: 132451-29-7
M. Wt: 202.25 g/mol
InChI Key: WFIYOYRKPWLPFI-UHFFFAOYSA-N
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Description

N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine is an organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a methyl group attached to the nitrogen atom and a phenyl group attached to the oxazole ring. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Scientific Research Applications

N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety and hazards of amines depend on their specific structure and properties. Some amines are safe to handle, while others can be toxic or corrosive .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-phenyl-1,3-oxazole with formaldehyde and methylamine. The reaction typically proceeds under acidic or basic conditions to facilitate the formation of the desired product.

    Starting Materials: 5-methyl-2-phenyl-1,3-oxazole, formaldehyde, methylamine.

    Reaction Conditions: The reaction is carried out in a suitable solvent such as ethanol or methanol. The temperature is maintained between 50-70°C, and the reaction time varies from a few hours to overnight.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxazole derivatives with additional oxygen functionalities.

    Reduction: Amine derivatives with reduced nitrogen functionalities.

    Substitution: Compounds with different nucleophilic groups replacing the methylamine group.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-[(5-methyl-2-phenyl-1,3-thiazol-4-yl)methyl]amine: Similar structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.

    N-Methyl-N-[(5-methyl-2-phenyl-1,3-imidazol-4-yl)methyl]amine: Contains a nitrogen atom instead of an oxygen atom in the heterocyclic ring.

Uniqueness

N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The oxygen atom in the oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Properties

IUPAC Name

N-methyl-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9-11(8-13-2)14-12(15-9)10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIYOYRKPWLPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50575773
Record name N-Methyl-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50575773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132451-29-7
Record name N-Methyl-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50575773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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